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SspF protein

Spore molecular biology SASP phylogenetics Bacillus comparative genomics

Choose SspF (CAS 161705-83-5)—the well-characterized, minor alpha/beta-type SASP from Bacillus cereus. Unlike major SASPs, SspF offers only partial UV complementation, making it ideal for dose-response photoprotection studies. With a distinct pI ~10.4 and only 74% sequence identity to B. subtilis orthologs, it ensures non-interchangeable experimental outcomes. Its GPR-cleavage site matches major SASPs, enabling comparative protease kinetics. SspF’s verified DNA-binding capacity supports evolutionary spore protein analyses, while its abundant mRNA serves as a robust internal control in spore transcriptomics. Insist on genuine SspF to avoid non-representative results from generic SASP preparations—your research demands this level of specificity.

Molecular Formula C9H8BrF3
Molecular Weight 0
CAS No. 161705-83-5
Cat. No. B1171099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSspF protein
CAS161705-83-5
SynonymsSspF protein
Molecular FormulaC9H8BrF3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SspF Protein (CAS 161705-83-5) Procurement-Relevant Profile and Spore-Specific SASP Classification


SspF protein (CAS 161705-83-5) is a small, acid-soluble spore protein (SASP) originally identified in Bacillus cereus and B. megaterium [1]. It is a minor, DNA-binding SASP of the alpha/beta-type family that participates in the protection of spore DNA against environmental damage [2]. The protein is synthesized during forespore development and is retained within the dormant spore core, where it contributes to spore longevity and resistance properties [3].

SspF Protein (CAS 161705-83-5) Cannot Be Interchanged with Generic SASPs: Key Procurement Risks


Small acid-soluble spore proteins (SASPs) are not functionally interchangeable. SspF exhibits only 74% amino acid sequence identity with its ortholog in B. subtilis [1] and differs markedly in physicochemical properties (pI ~10.4 versus ~5.7 for major alpha/beta SASPs) [2]. Furthermore, while major SASPs confer high-level UV/heat resistance, SspF provides only partial complementation in alpha/beta-deficient spores [3]. Substituting a generic or uncharacterized SASP preparation for SspF in studies of spore DNA protection, germination, or SASP-protease interaction will yield non-representative results due to these intrinsic molecular differences.

SspF Protein (CAS 161705-83-5) Evidence-Based Differentiation from Closest SASP Analogs


SspF Protein Exhibits Only 74% Amino Acid Sequence Identity with B. subtilis SspF Ortholog

B. cereus SspF shares only 74% amino acid sequence identity with the SspF protein from the well-characterized model organism B. subtilis [1]. This degree of divergence indicates significant structural variation that cannot be assumed to support identical functional properties or antibody cross-reactivity.

Spore molecular biology SASP phylogenetics Bacillus comparative genomics

SspF Protein Physicochemical Properties (MW, pI) Diverge Significantly from Major Alpha/Beta SASPs

SspF from B. cereus (strain FRI-35) possesses a calculated molecular weight of 6.81 kDa and an isoelectric point (pI) of 10.36 [1]. In contrast, SspA, a major alpha/beta SASP from the same species, has a MW of 6.97 kDa and a pI of 5.69 [2]. The >4-unit pI difference predicts distinct chromatographic behavior and DNA-binding electrostatic profiles.

Protein biochemistry SASP classification Isoelectric point

SspF Overexpression Confers Partial Restoration of UV and Heat Resistance in SASP-Deficient Spores

In B. subtilis spores lacking major alpha/beta SASPs (α⁻β⁻ spores), overexpression of SspF restored a measurable but limited amount of UV and heat resistance, while inactivation of sspF in wild-type spores had no detectable effect [1]. This partial complementation contrasts with the robust resistance conferred by major alpha/beta SASPs such as SspA and SspB, which provide near wild-type protection levels.

Spore resistance UV irradiation SASP functional complementation

SspF Binds Double-Stranded DNA and Is Specifically Cleaved by Germination Protease GPR

In vitro studies confirm that SspF is a DNA-binding protein and is cleaved by the SASP-specific germination protease (GPR) at a site similar to the cleavage site in alpha/beta-type SASPs [1]. SspF degradation during spore germination is initiated by GPR, consistent with its role as a DNA-protective SASP released during outgrowth.

DNA-protein interaction Spore germination Protease specificity

SspF mRNA Ranks Among the 46 Most Abundant Transcripts in Dormant B. subtilis Spores

In dormant B. subtilis spores, sspF mRNA is one of the 46 most abundant mRNA species detected [1]. This high transcript abundance, despite sspF encoding a minor SASP, suggests post-transcriptional regulation and may reflect a unique role in early germination or spore revival processes.

Spore transcriptomics mRNA stability Gene expression

SspF Protein (CAS 161705-83-5) Optimal Use Cases in Spore Biology and DNA Protection Studies


Positive Control for Minor SASP Function in UV Resistance Assays

SspF provides a well-characterized, minor SASP that partially restores UV resistance when expressed in alpha/beta SASP-deficient spore backgrounds [1]. It is ideal for dose-response studies examining the relationship between SASP abundance and spore photoprotection.

Substrate for Germination Protease (GPR) Activity and Specificity Assays

As an alpha/beta-type SASP that is specifically cleaved by GPR during germination, SspF serves as a defined substrate for in vitro protease assays [1]. Its cleavage site is comparable to major SASPs, enabling comparative kinetic studies.

Cross-Species Reference for SASP Phylogeny and Functional Divergence

With only 74% sequence identity to B. subtilis SspF [2] and distinct physicochemical properties compared to major SASPs, SspF from B. cereus is a valuable reference for evolutionary studies of spore DNA-binding proteins and their functional specialization.

High-Abundance Transcript Marker for Dormant Spore RNA Studies

sspF mRNA ranks among the 46 most abundant transcripts in dormant B. subtilis spores [3], making it a robust internal control or reference gene for spore-specific transcriptomic analyses, including qRT-PCR normalization in germination time-course experiments.

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